Cyclobenzaprine

Vue d'ensemble

Description

La cyclobenzaprine est un relaxant musculaire squelettique à action centrale principalement utilisé pour soulager les spasmes musculaires associés aux affections musculo-squelettiques aiguës et douloureuses. Elle est structurellement similaire aux antidépresseurs tricycliques et a été synthétisée pour la première fois en 1961. La this compound est couramment prescrite sous diverses marques, notamment Flexeril, Amrix et Fexmid .

Mécanisme D'action

La cyclobenzaprine exerce ses effets relaxants musculaires principalement par son action sur le système nerveux central. Elle agit comme un antagoniste des récepteurs 5-HT2, inhibant l’hyperactivité des motoneurones. Cette action est censée se produire au niveau du tronc cérébral, plutôt que d’affecter directement les muscles ou le système nerveux périphérique. La this compound module également les systèmes noradrénergique et sérotoninergique, contribuant à ses propriétés relaxantes musculaires .

Analyse Biochimique

Biochemical Properties

Cyclobenzaprine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system, specifically targeting the brainstem, to reduce muscle spasms. This compound interacts with noradrenergic and serotonergic systems, modulating the release and reuptake of neurotransmitters such as norepinephrine and serotonin . Additionally, it binds to 5-HT2 receptors, which contributes to its muscle relaxant properties .

Cellular Effects

This compound influences various types of cells and cellular processes. It exerts its effects on muscle cells by reducing muscle hyperactivity through the gamma and alpha motor systems . This compound also affects cell signaling pathways by modulating the activity of neurotransmitters in the central nervous system. This modulation can lead to changes in gene expression and cellular metabolism, ultimately resulting in muscle relaxation and pain relief .

Molecular Mechanism

The molecular mechanism of this compound involves its action on the central nervous system, particularly the brainstem. This compound inhibits tonic somatic motor function by modulating noradrenergic and serotonergic systems . It binds to 5-HT2 receptors and antagonizes alpha-1 adrenergic receptors, leading to vasodilation and reflex tachycardia . This compound’s anticholinergic effects are due to its antagonism of muscarinic acetylcholine receptors, which contributes to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound exhibits linear pharmacokinetics and is subject to enterohepatic circulation . It reaches steady-state plasma concentrations within 3-4 days when dosed three times a day . Long-term studies have shown that this compound can accumulate in the body, leading to sustained muscle relaxant effects. Its use is generally recommended for short-term therapy due to the potential for side effects and tolerance development .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound has been shown to reduce or abolish skeletal muscle hyperactivity without acting directly on skeletal muscle or neuromuscular junctions . Higher doses of this compound can lead to increased heart rate and central nervous system depression . Toxic or adverse effects at high doses include sedation, ataxia, and gastrointestinal disturbances .

Metabolic Pathways

This compound is extensively metabolized in the liver via cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2D6 . The primary metabolic pathways involve oxidation and conjugation, resulting in the formation of glucuronide metabolites . This compound undergoes enterohepatic recirculation, which contributes to its prolonged effects .

Transport and Distribution

This compound is highly bound to plasma proteins, with approximately 93% of the drug being protein-bound . It is transported and distributed within cells and tissues primarily through the bloodstream. This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, particularly the brainstem . This compound’s activity is directed towards modulating neurotransmitter release and reuptake, which occurs at synaptic junctions within the brainstem. This localization is crucial for its muscle relaxant effects, as it targets the central mechanisms responsible for muscle hyperactivity .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de cyclobenzaprine peut être synthétisé par un procédé en plusieurs étapes. Une méthode courante implique la réaction de la 5-dibenzosubérénone avec un réactif de Grignard dérivé du chlorure de 3-diméthylaminopropyle. La masse réactionnelle subit une hydrolyse et une déshydratation sans isoler le composé intermédiaire, suivie d’une neutralisation et d’une extraction dans un solvant organique. Le produit est ensuite converti en son sel de chlorhydrate .

Méthodes de Production Industrielle : La production industrielle de chlorhydrate de this compound utilise souvent un procédé en une seule étape en raison de son efficacité et de sa rentabilité. Cette méthode consiste à faire réagir la 5-dibenzosubérénone avec le réactif de Grignard, suivie d’une hydrolyse et d’une déshydratation en présence d’acide chlorhydrique aqueux. La masse réactionnelle est ensuite neutralisée, et le produit est extrait et purifié .

Analyse Des Réactions Chimiques

Types de Réactions : La cyclobenzaprine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former de la northis compound.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés aminés correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau de l’atome d’azote, conduisant à la formation de différents dérivés.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents alkylants comme l’iodure de méthyle.

Principaux Produits :

Oxydation : Northis compound

Réduction : Dérivés aminés

Substitution : Divers dérivés alkylés.

4. Applications de la Recherche Scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et les réactions des composés tricycliques.

Biologie : Étudiée pour ses effets sur la relaxation musculaire et ses interactions avec les systèmes de neurotransmetteurs.

Médecine : Largement utilisée pour traiter les spasmes musculaires et la douleur associés aux affections musculo-squelettiques aiguës.

Industrie : Employée dans le développement de formulations à libération prolongée et d’autres préparations pharmaceutiques.

Applications De Recherche Scientifique

Cyclobenzaprine has several scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactions of tricyclic compounds.

Biology: Investigated for its effects on muscle relaxation and its interactions with neurotransmitter systems.

Medicine: Widely used to treat muscle spasms and pain associated with acute musculoskeletal conditions.

Industry: Employed in the development of sustained-release formulations and other pharmaceutical preparations.

Comparaison Avec Des Composés Similaires

La cyclobenzaprine est souvent comparée à d’autres relaxants musculaires, tels que :

Baclofène : Utilisé pour les spasmes musculaires associés à la sclérose en plaques et aux lésions de la moelle épinière.

Méthocarbamol : Un autre relaxant musculaire avec un mécanisme d’action différent, souvent utilisé pour des indications similaires.

Unicité : La similitude structurelle de la this compound avec les antidépresseurs tricycliques et son action centrale sur le tronc cérébral la rendent unique parmi les relaxants musculaires. Sa longue demi-vie et son efficacité dans le traitement des spasmes musculaires associés aux affections musculo-squelettiques aiguës la distinguent encore des autres composés .

Activité Biologique

Cyclobenzaprine, a tricyclic skeletal muscle relaxant, is primarily used to alleviate muscle spasms associated with acute musculoskeletal conditions. Its biological activity is characterized by its complex pharmacodynamics, metabolism, and interactions within the central nervous system. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound's mechanism of action has not been fully elucidated; however, it is believed to act predominantly at the supraspinal level , particularly within the locus coeruleus of the brainstem. This action leads to decreased activity of efferent alpha and gamma motor neurons, which is mediated through inhibition of specific neural pathways. Key points include:

- Inhibition of Motor Neurons : this compound reduces the activity of spinal cord interneurons, leading to diminished muscle tone and spasm relief .

- Serotonergic Pathways : Recent evidence suggests that this compound may inhibit descending serotonergic pathways via 5-HT2 receptors, contributing to its muscle relaxant effects .

- Histamine Receptor Activity : this compound exhibits low nanomolar affinity for the human H1 receptor (H1R) and acts as a non-competitive antagonist, which may explain its sedative properties .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : this compound is well absorbed after oral administration, with a bioavailability of approximately 55% .

- Distribution : The volume of distribution is around 146 L, with about 93% protein binding in plasma .

- Metabolism : It undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP1A2), producing metabolites such as desmethylthis compound .

- Elimination Half-Life : The average elimination half-life ranges from 8 to 37 hours depending on various factors including age and hepatic function .

Case Studies

Several case studies highlight both the therapeutic effects and potential side effects associated with this compound use:

- Case Study on Efficacy : A study involving patients with acute low back pain demonstrated significant reductions in pain scores after treatment with this compound compared to placebo .

- Adverse Effects Report : A case report documented a patient experiencing altered mental status potentially linked to this compound use, emphasizing the importance of monitoring for central nervous system effects .

Research Findings

Recent research has expanded understanding of this compound's biological activity:

- A study indicated that this compound reduces tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor systems in animal models .

- Another investigation assessed pharmacokinetic parameters across different demographics, revealing that elderly patients exhibit higher plasma concentrations due to decreased clearance rates .

Summary Table of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~55% |

| Volume of Distribution | ~146 L |

| Protein Binding | ~93% |

| Average Elimination Half-Life | 8 - 37 hours |

| Metabolizing Enzymes | CYP3A4, CYP1A2 |

Propriétés

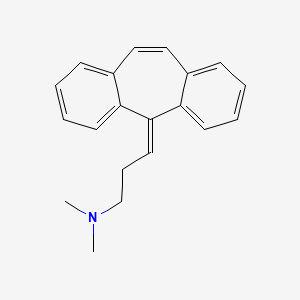

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURKNVYFZMSNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6202-23-9 (hydrochloride) | |

| Record name | Cyclobenzaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046933 | |

| Record name | Cyclobenzaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 175-180 °C at 1 atm | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely Soluble, 6.89e-03 g/L | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of action of cyclobenzaprine has not been fully elucidated in humans, and much of the information available regarding its mechanism has been ascertained from early animal studies. There is some evidence that cyclobenzaprine exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem, with little-to-no action at neuromuscular junctions or directly on skeletal musculature. Action on the brainstem is thought to result in diminished activity of efferent alpha and gamma motor neurons, likely mediated by inhibition of coeruleus-spinal or reticulospinal pathways, and ultimately depressed spinal cord interneuron activity. More recently it has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects., The centrally acting muscle relaxant cyclobenzaprine was thought to be an alpha 2-adrenoceptor agonist that reduced muscle tone by decreasing the activity of descending noradrenergic neurons. In the present study, we examined the effects of cyclobenzaprine on descending neurons by measuring the monosynaptic reflex in rats. Cyclobenzaprine reduced the monosynaptic reflex amplitude dose dependently and this effect was not inhibited by the alpha 2-adrenoceptor antagonists idazoxan and yohimbine. Cyclobenzaprine-induced monosynaptic reflex depression was not attenuated by noradrenergic neuronal lesions produced by 6-hydroxydopamine. However, cyclobenzaprine inhibited monosynaptic reflex facilitation induced by (+/-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, a 5-HT2 receptor agonist, in spinalized rats markedly, and 5-HT depletion by DL-p-chlorophenylalanine inhibited the depressive effect of cyclobenzaprine on the monosynaptic reflex. These results suggest that cyclobenzaprine is a 5-HT2 receptor antagonist and that its muscle relaxant effect is due to inhibition of serotonergic, not noradrenergic, descending systems in the spinal cord. | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

303-53-7 | |

| Record name | Cyclobenzaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobenzaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobenzaprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O5WQQ5TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C (hydrochloride salt) | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.